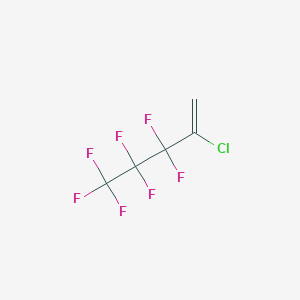
2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene (HFP-Cl) is a fluorinated hydrocarbon that has been widely studied in the scientific community due to its unique properties and potential applications. It is a colorless liquid with a boiling point of 98°C and a melting point of -80°C. HFP-Cl has been used as a solvent in industrial and laboratory processes, as a reagent in organic synthesis, and as a potential fuel additive. Its unique combination of physical and chemical properties make it an attractive option for a variety of applications.
Scientific Research Applications
1. Synthesis and Application of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP involves several steps, including the use of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthesis of Indole Derivatives
- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders .
- Methods of Application : The synthesis of indole derivatives involves several steps, including the use of 2,3-dichloro-5,6-dicyano1,4-benzoquinone (DDQ) at room temperature .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
3. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides
- Summary of Application : Five-membered ring fluorides (c-C5Fs) have been significantly desirable in green chlorofluorocarbon substitutes due to their practically flexible application in various fields and environmental friendliness .
- Methods of Application : Comprehensive density functional theory and ab initio molecular dynamics calculations were performed to explore the relative electrophilic and nucleophilic reactivity and thermostability of c-C5F chemicals .
- Results or Outcomes : The environmental friendliness of c-C5Fs including 1-chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene (F6-1), and 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene (F7-1) was validly confirmed .
4. Synthesis and Application of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Methods of Application : The synthesis of TFMP involves several steps, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which can be used to produce several commercial products .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
properties
IUPAC Name |
2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF7/c1-2(6)3(7,8)4(9,10)5(11,12)13/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISQXYDFCVEFII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(F)(F)F)(F)F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378712 |
Source


|
| Record name | 2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene | |
CAS RN |
261503-64-4 |
Source


|
| Record name | 2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

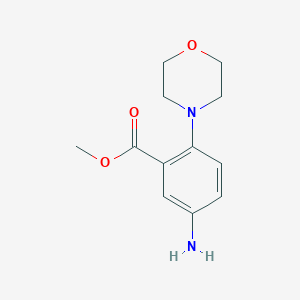
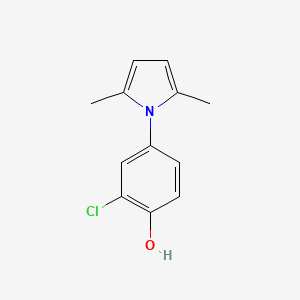
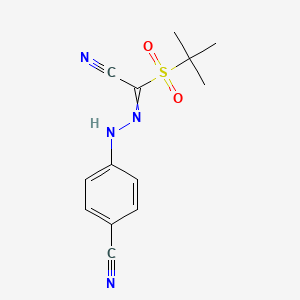
![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)
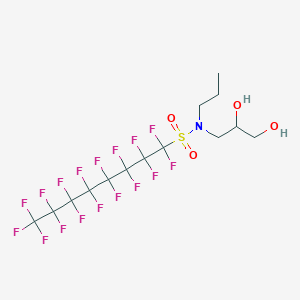
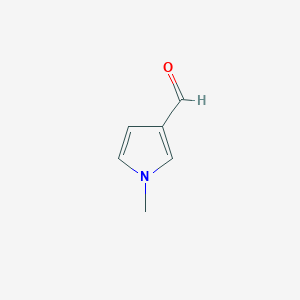
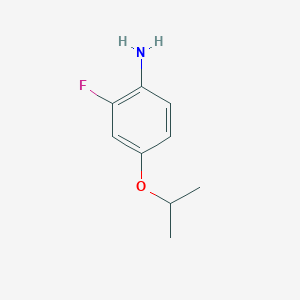
![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)



